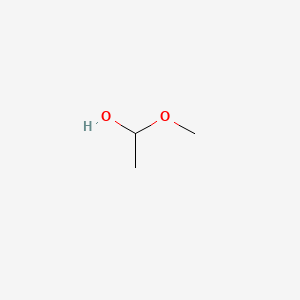

1-Methoxyethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methoxyethanol is a useful research compound. Its molecular formula is C3H8O2 and its molecular weight is 76.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Esterification Reactions

1-Methoxyethanol reacts with carboxylic acids under acidic catalysis to form esters. The mechanism involves:

-

Protonation of the carbonyl oxygen of the acid.

-

Nucleophilic attack by the hydroxyl group of this compound.

For example, reaction with acetic acid produces methyl glycol acetate:

CH₃COOH + CH₃OCH₂CH₂OHH⁺CH₃COOCH₂CH₂OCH₃ + H₂O

This reaction is critical in synthesizing plasticizers and solvents.

Acetal Formation

In the presence of aldehydes/ketones and acid catalysts, this compound forms acetals. A notable example is its reaction with formaldehyde to produce 1,1-dimethoxyethane :

CH₂O + 2 CH₃OCH₂CH₂OHH⁺CH₂(OCH₂CH₂OCH₃)₂ + H₂O

The mechanism proceeds via hemiacetal intermediates, with acid facilitating both addition and dehydration steps.

Oxidation Reactions

Oxidizing agents (e.g., KMnO₄, CrO₃) convert this compound to aldehydes or ketones. For instance, oxidation may yield methoxyacetaldehyde (CH₃OCH₂CHO) . The reaction pathway depends on the oxidizer strength and reaction conditions.

Thermal Decomposition

High-temperature pyrolysis studies reveal two primary pathways :

-

Bond Fission : Cleavage of the C–O bond to form methanol and vinyl alcohol.

-

H-Atom Transfer : 1,3-H shift producing methoxyethene (CH₂=CHOCH₃) and ethylene glycol.

Computational data (CBS-QB3/G3 methods) suggest the 1,3-H transfer is kinetically favored at lower temperatures, while bond fission dominates above 800 K .

Table 1: Key Pyrolysis Pathways and Activation Energies

| Reaction Pathway | Activation Energy (kcal/mol) | Primary Products |

|---|---|---|

| 1,3-H Transfer | 62.3 | Methoxyethene + H₂O |

| C–O Bond Cleavage | 68.9 | Methanol + Vinyl Alcohol |

Reactions with Strong Bases and Reducing Agents

This compound reacts with alkali metals (e.g., Na, K) to generate hydrogen gas :

2 CH₃OCH₂CH₂OH + 2 Na→2 CH₃OCH₂CH₂ONa + H₂↑

It also participates in reduction reactions with agents like LiAlH₄, though products depend on the specific conditions.

Polymerization Initiation

The compound can initiate polymerization of isocyanates and epoxides due to its hydroxyl group, forming polyurethanes or epoxy resins . This property is leveraged in industrial coatings and adhesives.

属性

分子式 |

C3H8O2 |

|---|---|

分子量 |

76.09 g/mol |

IUPAC 名称 |

1-methoxyethanol |

InChI |

InChI=1S/C3H8O2/c1-3(4)5-2/h3-4H,1-2H3 |

InChI 键 |

GEGLCBTXYBXOJA-UHFFFAOYSA-N |

规范 SMILES |

CC(O)OC |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。